2-[(2-Chlorobenzyl)thio]-6-propylpyrimidin-4-ol
Description
The exact mass of the compound 2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone is 294.0593620 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-2-5-11-8-13(18)17-14(16-11)19-9-10-6-3-4-7-12(10)15/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLJIBJMXWLUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Legacy of Pyrimidine Derivatives in Pharmaceutical Research
Pyrimidine (B1678525), a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the core of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. nih.gov This inherent biological relevance has long positioned pyrimidine derivatives as a focal point for pharmaceutical research and development. gsconlinepress.comnbinno.com The versatility of the pyrimidine ring allows for extensive structural modifications, leading to a diverse range of compounds with varied pharmacological profiles. nbinno.com
Historically, the journey of pyrimidine-based drugs has been marked by significant therapeutic breakthroughs. From the development of early barbiturates for sedation to the synthesis of sulfonamides and the groundbreaking discovery of antiretroviral drugs like zidovudine (B1683550) (AZT), pyrimidines have consistently demonstrated their therapeutic potential. researchgate.net This success has spurred continuous exploration, leading to the identification of pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The ability of the pyrimidine scaffold to interact with various biological targets through hydrogen bonding and as a bioisostere for other aromatic systems further enhances its appeal in drug design. mdpi.com
Thio Substituted Pyrimidines: a Key Subclass in Bioactive Compound Design
The introduction of a sulfur atom, often in the form of a thioether or thione group, to the pyrimidine (B1678525) ring gives rise to thio-substituted pyrimidines, a subclass of compounds that has garnered considerable attention for its unique chemical properties and potent biological activities. nih.gov The sulfur atom can significantly influence the electronic distribution and lipophilicity of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic properties.
The Structural Significance of the 2 2 Chlorobenzyl Thio 6 Propylpyrimidin 4 Ol Scaffold
The specific scaffold of 2-[(2-Chlorobenzyl)thio]-6-propylpyrimidin-4-ol integrates several key structural features that are recognized for their contribution to biological activity. A detailed analysis of its components provides insight into its potential as a bioactive agent.
| Structural Component | Potential Significance in Bioactivity |
| Pyrimidine-4-ol Core | A foundational heterocyclic structure known for its diverse pharmacological activities. The hydroxyl group at position 4 can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. |
| 2-Thioether Linkage | The thioether linkage provides flexibility and can influence the compound's lipophilicity, potentially improving membrane permeability and oral bioavailability. The sulfur atom can also engage in specific interactions with biological macromolecules. |
| 2-Chlorobenzyl Group | The presence of a chlorine atom on the benzyl (B1604629) ring can enhance binding affinity through halogen bonding and increase metabolic stability. The benzyl group itself provides a hydrophobic region that can interact with nonpolar pockets in target proteins. |
| 6-Propyl Group | The propyl group at position 6 contributes to the overall lipophilicity of the molecule. The size and orientation of this alkyl group can be critical for fitting into specific binding sites and can influence the compound's selectivity and potency. |
The combination of these fragments in a single molecule creates a unique chemical entity with a specific three-dimensional shape and electronic properties. This distinct architecture is hypothesized to enable it to interact with specific biological targets with high affinity and selectivity, forming the basis for its potential therapeutic applications.
Research Trajectories and the Current State of Investigation
Precursor Synthesis and Derivatization Strategies for Pyrimidine Core
The foundational step in synthesizing the target compound is the construction of the 6-propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (also known as 6-propyl-2-thiouracil) intermediate. This is typically achieved through a cyclocondensation reaction, a common strategy for forming pyrimidine rings. jetir.org The most prevalent method involves the reaction of a β-ketoester with thiourea (B124793).
For this specific pyrimidine core, the key precursors are ethyl 3-oxohexanoate (B1246410) and thiourea. The reaction is generally catalyzed by a base, such as sodium ethoxide in ethanol. The mechanism involves the initial condensation of thiourea with the keto group of the ester, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring system.
Key Precursors for Pyrimidine Core Synthesis:
| Precursor 1 | Precursor 2 | Catalyst/Solvent | Intermediate Product |
|---|
Derivatization strategies for the pyrimidine core at this stage are limited, as the primary goal is to establish the 6-propyl and 4-ol (oxo) functionalities. The propyl group is incorporated directly from the β-ketoester backbone, defining its position at C-6 of the pyrimidine ring. umich.edu
Thiopyrimidine Annulation and Substitution Reactions
Annulation, or ring formation, is the critical process described in the precursor synthesis (Section 2.1), resulting in the thiopyrimidine structure. This reaction, often a variant of the Biginelli reaction, condenses three key components—in this case, the two components of thiourea and the β-ketoester which provides the C4-C5-C6 backbone with its propyl substituent. jetir.org
Once the 6-propyl-2-thiouracil ring is formed, its chemical behavior is characterized by the nucleophilicity of the sulfur atom at the C-2 position. This exocyclic sulfur is the primary site for subsequent substitution reactions. The tautomeric nature of the pyrimidin-4-ol allows it to exist in both keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms, but S-alkylation is highly favored over O- or N-alkylation due to the high nucleophilicity of the sulfur atom, especially under basic conditions. pensoft.net
Regioselective Introduction of the 2-Chlorobenzylthio Moiety
The introduction of the 2-chlorobenzylthio group is a pivotal step that is accomplished by the S-alkylation of the 6-propyl-2-thiouracil intermediate. The term "regioselective" is crucial here, as the reaction must selectively occur at the sulfur atom to form the desired thioether linkage.
The most direct and widely used method for this transformation is a nucleophilic substitution reaction. scirp.org The sulfur atom of 6-propyl-2-thiouracil, after deprotonation by a base, acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of a 2-chlorobenzyl halide (e.g., 2-chlorobenzyl chloride or bromide), displacing the halide and forming the C-S bond.
The general reaction is as follows: 6-propyl-2-thiouracil + 2-chlorobenzyl halide → this compound + salt
Commonly employed bases include potassium carbonate (K₂CO₃), sodium methoxide (B1231860), or triethylamine (B128534) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. nih.govmdpi.com The choice of base and solvent is critical for optimizing the reaction rate and minimizing side reactions. For instance, using a milder base like potassium carbonate in DMF is often sufficient to deprotonate the thiol tautomer, facilitating a clean S-alkylation. pensoft.net
While direct nucleophilic substitution is more common for this type of transformation, transition-metal-catalyzed reactions represent an alternative strategy for forming C-S bonds. nih.govresearchgate.net In a hypothetical alternative synthesis, one could start with a 2-halo-6-propylpyrimidin-4-ol intermediate and couple it with 2-chlorobenzyl mercaptan. Catalysts based on copper or palladium are often used for such thiolation reactions. mdpi.com
However, this approach is more complex and less atom-economical for this specific target molecule compared to the direct S-alkylation of the readily available 2-thiouracil (B1096) precursor. Therefore, nucleophilic substitution remains the preferred and more practical synthetic route.
Introduction of the 6-Propyl Substituent
The 6-propyl substituent is incorporated into the heterocyclic structure during the initial ring-forming cyclocondensation reaction. The selection of the starting β-dicarbonyl compound dictates the substituent at the C-6 position. To obtain the 6-propylpyrimidin-4-ol (B98279) core, a β-ketoester containing a propyl group is required.
Specifically, the reaction between ethyl 3-oxohexanoate and thiourea ensures that the propyl group from the hexanoate (B1226103) chain is positioned at C-6 of the resulting pyrimidine ring. This strategy is a cornerstone of pyrimidine synthesis, allowing for structural diversity by simply varying the β-ketoester precursor. wikipedia.org
Optimization of Reaction Conditions and Yields for this compound
Optimizing the yield and purity of the final product primarily involves fine-tuning the S-alkylation step (Section 2.3.1). Key parameters that are typically investigated include the nature of the base, the solvent, the reaction temperature, and the reaction time. researchgate.net
A study on the alkylation of 6-methyl-2-thiouracil with phenacyl bromides highlighted the critical role of the reaction conditions. pensoft.net When the reaction was conducted in DMF with potassium carbonate, a mixture of products was formed. However, using sodium methoxide in methanol (B129727) resulted in the clean formation of the desired S-alkylated product. pensoft.net This indicates that a stronger base in a protic solvent can favor the desired reaction pathway.
The following table illustrates a hypothetical optimization study for the S-alkylation step, based on common findings in the literature for similar reactions.
Table 1: Optimization of S-Alkylation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | Reflux | 6 | 75 |
| 2 | K₂CO₃ | DMF | 80 | 4 | 82 |
| 3 | Triethylamine | DMF | 80 | 6 | 68 |
| 4 | Sodium Ethoxide | Ethanol | Reflux | 2 | 91 |
Based on analogous reactions, conditions in Entry 5, utilizing sodium methoxide in methanol at reflux, would likely provide the highest yield and purity for this compound due to the efficient formation of the highly nucleophilic thiolate anion in a suitable solvent system. pensoft.net
Post-Synthetic Modifications and Analog Generation
The structure of this compound, featuring a hydroxyl group, a thioether linkage, and a pyrimidine core, offers multiple sites for chemical modification. These transformations are key to developing structure-activity relationships (SAR) and optimizing the compound's properties.
Functional Group Interconversions
Functional group interconversions on the pyrimidin-4-ol scaffold are a primary strategy for creating a library of analogs. The hydroxyl and thioether moieties are the most amenable to these transformations.
The hydroxyl group at the 4-position of the pyrimidine ring exists in a tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This duality in reactivity allows for a range of derivatizations. A common and crucial transformation is the conversion of the hydroxyl group to a leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a gateway to a multitude of nucleophilic substitution reactions. For instance, the resulting 4-chloropyrimidine (B154816) can react with various nucleophiles such as amines, alcohols, and thiols to introduce a wide array of substituents at this position. This approach is fundamental in the synthesis of many biologically active pyrimidine derivatives.
The thioether linkage at the 2-position also presents opportunities for modification. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone, using controlled oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), can significantly alter the electronic and steric properties of the molecule. These oxidized derivatives are often evaluated to probe the importance of the sulfur atom's oxidation state for biological activity.
Furthermore, the C-S bond of the thioether could potentially be cleaved under specific reductive conditions, allowing for the introduction of alternative functionalities at the 2-position, although this is a more challenging transformation.
| Functional Group | Reagent/Condition | Product Functional Group | Potential Application |
| 4-Hydroxyl | POCl₃ or SOCl₂ | 4-Chloro | Intermediate for nucleophilic substitution |
| 4-Chloro | R-NH₂ (Amine) | 4-Amino | Analog generation |
| 4-Chloro | R-OH (Alcohol) | 4-Alkoxy | Analog generation |
| 2-Thioether | m-CPBA (controlled) | 2-Sulfoxide / 2-Sulfone | SAR studies |
Solid-Phase Synthesis Adaptations
The principles of solid-phase organic synthesis (SPOS) can be hypothetically applied to the synthesis of analogs of this compound to facilitate high-throughput library generation. In a potential solid-phase approach, a suitable pyrimidine precursor could be immobilized on a solid support.
One theoretical strategy would involve anchoring a precursor, such as 6-propyl-2-thiouracil, to a resin via its thiol group or another functional handle. Subsequent alkylation with a variety of benzyl halides, including 2-chlorobenzyl bromide, could be performed. The final products could then be cleaved from the resin. This method would allow for the rapid synthesis of a library of compounds with diverse substituents on the benzyl ring or at other positions of the pyrimidine core if additional diversity-generating steps are incorporated.
Alternatively, a "catch-and-release" strategy could be employed. For example, the pyrimidin-4-ol could be synthesized in solution and then selectively captured on a resin functionalized with a reagent that reacts with the hydroxyl group. Subsequent on-resin modifications could be performed, followed by cleavage to release the purified, modified analogs.
While specific solid-phase syntheses for this compound are not reported, the methodologies developed for other heterocyclic compounds provide a strong foundation for the potential adaptation of its synthesis to this high-throughput format.
| Solid-Phase Strategy | Immobilization Point | Diversity-Generating Step | Advantage |
| Resin-Bound Precursor | Thiol group of 6-propyl-2-thiouracil | Alkylation with various benzyl halides | Rapid generation of a library with diverse benzyl substituents |
| Catch-and-Release | 4-Hydroxyl group | On-resin modifications at other positions | Purification and modification in a single workflow |
In Vitro Evaluation of Enzyme Inhibition
The enzymatic inhibitory profile of this compound, also identified as ALS-28, has been a subject of preclinical investigation, with a notable focus on its interaction with xanthine (B1682287) oxidase.
Phosphodiesterase (PDE) Inhibition Profile
Currently, there is no publicly available research data detailing the inhibitory effects of this compound on phosphodiesterase (PDE) enzymes.
There is no available scientific literature or data on the specificity of this compound towards the PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D).
Due to the absence of studies on the interaction between this compound and PDE4, no kinetic analysis of PDE4 inhibition is available.
Xanthine Oxidase (XO) Inhibition Mechanisms
This compound (ALS-28) has been identified as a potent and direct inhibitor of xanthine oxidase (XO). Kinetic studies have elucidated that this compound functions as a competitive inhibitor of the enzyme. The inhibitory constant (Ki) for ALS-28 against xanthine oxidase has been determined to be 2.7 ± 1.5 µM. This competitive mechanism of action suggests that the compound vies with the natural substrate for binding to the active site of the xanthine oxidase enzyme.
Other Enzyme Target Investigations
Beyond xanthine oxidase, there is no readily available scientific information regarding the investigation of this compound as an inhibitor of other enzyme targets.
Cellular Bioactivity Assays
As of the current available scientific literature, there are no published studies detailing the cellular bioactivity of this compound in any cellular assay models. Therefore, data on its effects on cellular processes and pathways are not available.
Anti-inflammatory Efficacy in Macrophage and Lymphocyte Cell Lines
There is currently no available data on the effects of this compound on macrophage and lymphocyte cell lines.
Information regarding the modulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) by this compound in macrophage and lymphocyte cell models has not been reported in the scientific literature.
The effect of this compound on critical pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, has not been documented.
Immunomodulatory Effects in Isolated Immune Cells
No studies detailing the immunomodulatory properties of this compound on isolated immune cells have been found in the public domain.
In Vivo Pharmacological Activity in Animal Models of Disease (Excluding Human Clinical Data)
There is a lack of in vivo data concerning the pharmacological activity of this compound in any animal models of disease.
No preclinical evaluations of this compound in established animal models of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), or arthritis have been published.
As there are no studies on its effects in respiratory disease models, there is no information available on the potential of this compound to attenuate airway hyperresponsiveness and inflammation.
Reduction of Edema and Inflammatory Markers
Preclinical research indicates that Lesinurad administration can lead to a significant decrease in key inflammatory cytokines. In animal models of hyperuricemia, treatment with Lesinurad resulted in a notable reduction in the serum levels of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) nih.gov. Hyperuricemia is known to induce a state of inflammation, and the normalization of these cytokine levels suggests a potent anti-inflammatory effect nih.gov. While edema is a common clinical manifestation of inflammation, particularly in conditions like gout, the available preclinical studies on Lesinurad primarily focus on biochemical markers of inflammation rather than direct measurements of edema. However, the significant reduction in pro-inflammatory cytokines such as IL-1β and TNF-α strongly suggests a potential to mitigate inflammatory processes that lead to edema.
The inflammatory response in gout is largely driven by the deposition of monosodium urate (MSU) crystals, which triggers the release of inflammatory mediators nih.gov. By contributing to the reduction of serum uric acid, Lesinurad indirectly addresses the root cause of this inflammation. The observed decrease in IL-1β and TNF-α in hyperuricemic mice treated with Lesinurad underscores its role in dampening the inflammatory cascade nih.gov.
Table 1: Effect of Lesinurad on Serum Inflammatory Cytokines in Hyperuricemic Mice
| Marker | Treatment Group | Change in Serum Levels | Significance |
|---|---|---|---|
| IL-1β | Hyperuricemic + Lesinurad | Significant Decrease | p < 0.05 |
| TNF-α | Hyperuricemic + Lesinurad | Significant Decrease | p < 0.05 |
Assessment in Models of Hyperuricemia and Gout
Lesinurad has been evaluated in preclinical models of hyperuricemia, a key factor in the development of gout nih.gov. Gout is a metabolic disorder characterized by high levels of uric acid in the blood, leading to the deposition of MSU crystals in joints and other tissues nih.gov. In animal models, Lesinurad has demonstrated a significant ability to lower serum uric acid levels nih.gov.
The primary mechanism for this effect is the inhibition of uric acid reabsorption in the kidneys fda.gov. Specifically, Lesinurad targets the uric acid transporter 1 (URAT1), which is responsible for the majority of uric acid reabsorption from the renal tubules nih.govnih.gov. By inhibiting URAT1, Lesinurad increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood nih.govoup.com. This uricosuric effect addresses the underlying biochemical abnormality in gout nih.gov. Preclinical studies in hyperuricemic mice have confirmed that administration of Lesinurad leads to a significant decrease in serum uric acid levels nih.gov.
Pharmacodynamic Markers in Animal Studies
The pharmacodynamic effects of Lesinurad have been characterized in animal studies, providing insight into its mechanism of action at a molecular level. The key pharmacodynamic markers for Lesinurad are related to its interaction with renal transporters involved in uric acid homeostasis nih.gov.
In preclinical models, Lesinurad has been shown to modulate the expression of several key transporters in the kidney. It inhibits URAT1 and Organic Anion Transporter 4 (OAT4) fda.govfda.gov. Furthermore, studies have shown that Lesinurad can influence the expression of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3), which are involved in the secretion of uric acid into the renal tubules nih.gov. By altering the function of these transporters, Lesinurad facilitates a net increase in the renal excretion of uric acid nih.govscispace.com. The modulation of these transporters serves as a clear pharmacodynamic marker of Lesinurad's activity in vivo.
Table 2: Key Pharmacodynamic Markers for Lesinurad in Preclinical Models
| Marker | Location | Function | Effect of Lesinurad |
|---|---|---|---|
| URAT1 | Apical membrane of renal proximal tubule | Uric acid reabsorption | Inhibition nih.govoup.com |
| OAT4 | Apical membrane of renal proximal tubule | Uric acid reabsorption | Inhibition fda.gov |
| OAT1 | Basolateral membrane of renal proximal tubule | Uric acid secretion | Modulated Expression nih.gov |
| OAT3 | Basolateral membrane of renal proximal tubule | Uric acid secretion | Modulated Expression nih.gov |
Influence of Pyrimidine Core Substituents on Biological Activity
Role of the 6-Propyl Group
The substituent at the 6-position of the pyrimidine ring can influence the molecule's interaction with its biological target through steric and hydrophobic effects. While direct studies on the 6-propyl group in this specific compound are not extensively detailed in the available literature, general SAR principles for pyrimidine derivatives offer valuable insights.
Alkyl groups at the C6 position are common in various bioactive pyrimidines. For instance, the presence of a methyl group at C6 has been noted in several series of synthesized pyrimidine analogs. An alkyl chain like a propyl group primarily increases the lipophilicity of the compound. This can enhance membrane permeability and improve access to intracellular targets. Furthermore, the size and shape of the propyl group can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing binding affinity.
Conversely, the steric bulk of the 6-propyl group could also hinder binding if the target's active site is sterically constrained. The optimal length and branching of the alkyl chain at this position are therefore highly dependent on the specific topology of the target binding site. Studies on related heterocyclic compounds often show a parabolic relationship between alkyl chain length and activity, where an optimal length is reached before steric hindrance begins to diminish efficacy. For example, propylthiouracil (B1679721) is a known active drug for hyperthyroidism, highlighting the utility of this specific alkyl group in bioactive pyrimidines.
Impact of Substitutions at the 4-Position
The 4-position of the pyrimidine core in the parent compound is occupied by a hydroxyl group, leading to the chemical name pyrimidin-4-ol. This group exists in a tautomeric equilibrium with its keto form, pyrimidin-4(3H)-one. This tautomerism is a critical feature, as the hydrogen bond donor and acceptor capabilities of the molecule are influenced by which tautomer is predominant and how it interacts with a biological target.
Modification of the 4-position can lead to significant changes in biological activity. Key potential modifications and their predicted impacts include:
Conversion to an Ether (4-alkoxy): Replacing the hydroxyl group with an alkoxy group (e.g., 4-methoxy) would eliminate the tautomerism and remove a key hydrogen bond donor. This can probe the importance of this hydrogen bond donation for target interaction.
Conversion to an Amine (4-amino): Introduction of an amino group at the C4 position introduces a strong hydrogen bond donor and can fundamentally change the electronic properties of the pyrimidine ring. 2,4-diaminopyrimidine (B92962) derivatives are a well-known class of biologically active compounds, acting as inhibitors of dihydrofolate reductase. Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have also demonstrated potent inhibitory activity against specific enzymes, underscoring the importance of the C4 amine substituent in directing biological outcomes.
Replacement with other functionalities: The introduction of various other groups, such as halogens or substituted aryl rings, can be explored to modulate the electronic and steric profile of the molecule, as has been successfully demonstrated in other pyrimidine scaffolds.
Modifications of the 2-Chlorobenzylthio Moiety
The 2-[(2-chlorobenzyl)thio] moiety is a defining feature of the molecule, tethering a substituted aromatic ring to the pyrimidine core via a flexible thioether linkage. Both the benzyl ring substituents and the nature of the linker are critical for activity.
Effect of Substituents on the Benzyl Ring (e.g., Halogenation Patterns, Alkyl Groups)
The substitution pattern on the benzyl ring directly impacts the electronic and steric properties of the entire moiety, influencing how it fits into and interacts with a target binding site. The parent compound features a chlorine atom at the ortho (2-position) of the benzyl ring.
Studies on a series of 2-(benzylthio)pyrimidine derivatives have provided clear SAR data regarding benzyl ring substituents in the context of antibacterial activity. While the core pyrimidine in that study differs, the findings for the 2-benzylthio portion are highly relevant. The key observations were:
Position of Halogens: The position of a chloro substituent was found to be important. A 4-chloro substituent on the benzyl ring enhanced activity against E. coli. This suggests that the electronic withdrawing effect and the specific spatial location of the halogen are crucial for interaction with the bacterial target. The 2-chloro group of the title compound would likewise exert a specific electronic and steric influence.
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of a strong electron-withdrawing nitro (NO₂) group at the 3-position of the benzyl ring was shown to enhance activity against S. aureus.
Alkyl Groups: An electron-donating methyl group at the 4-position also increased activity against S. aureus, indicating that both electronic and steric/hydrophobic factors are at play.
These findings suggest that the biological activity of this compound could be modulated by altering the substitution on the benzyl ring. Exploring different halogenation patterns (e.g., 3-chloro, 4-chloro, or di/tri-chloro), as well as introducing various alkyl or alkoxy groups at different positions, would be a rational strategy for optimization.
The following interactive table summarizes the antibacterial activity of several 2-(benzylthio)pyrimidine derivatives with different substituents on the benzyl ring, as reported by Patrick-Armand, A., et al., demonstrating the impact of these modifications.
| Compound ID | Benzyl Ring Substituent | Organism | Activity (MIC in µg/mL) |
| 6c | 3-NO₂ | S. aureus | 125 |
| 6d | 4-CH₃ | S. aureus | >500 |
| 6h | 4-Cl | E. coli | >500 |
| 6m | (benzimidazol-2-yl)methyl | S. aureus | 500 |
| 6m | (benzimidazol-2-yl)methyl | E. coli | 500 |
Data extracted from a study on ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylates and may not be directly transferable but illustrates the principle of benzyl ring modification.
Significance of the Thioether Linkage
The thioether (-S-) linkage provides a flexible bridge between the pyrimidine core and the benzyl moiety. This flexibility allows the benzyl group to adopt various spatial orientations, which can be critical for finding an optimal fit within a binding pocket. The sulfur atom itself is a soft atom with available lone pairs of electrons, making it a potential hydrogen bond acceptor.
The importance of the thioether linkage is well-established in many classes of bioactive compounds. In the context of pyrimidines, 2-thio derivatives are a cornerstone of many drug discovery programs. Replacing the sulfur atom with other linkers would significantly alter the compound's properties:
Ether Linkage (-O-): An oxygen atom is smaller and more electronegative than sulfur. An ether linkage would result in a different bond angle and length, altering the geometry of the molecule. It would also create a more polar, less lipophilic connection.
Amine Linkage (-NH-): An amine linker would introduce a hydrogen bond donor and significantly change the basicity and electronic distribution of the molecule.
Methylene Linkage (-CH₂-): A direct carbon-carbon bond would remove the heteroatom characteristics entirely, reducing polarity and removing the potential for specific interactions mediated by the sulfur atom's lone pairs.
The thioether is often crucial for the observed biological activity, and its replacement typically leads to a considerable drop in potency, indicating its direct involvement in target binding or its role in maintaining the optimal bioactive conformation.
Conformational Analysis and Bioactive Conformation Studies
Conformational analysis is essential for understanding the three-dimensional structure that a molecule adopts to interact with its biological target. For this compound, significant conformational flexibility exists, primarily around the single bonds of the thioether linkage.
The C(pyrimidine)-S bond.
The S-CH₂ bond.
The CH₂-C(benzyl) bond.
The rotation around these bonds determines the spatial orientation of the 2-chlorobenzyl group relative to the 6-propylpyrimidin-4-ol core. The presence of the ortho-chloro substituent on the benzyl ring and the 6-propyl group on the pyrimidine ring can introduce steric hindrance that may favor certain conformations over others.
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| Propylthiouracil | 6-Propyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
| 2,4-diaminopyrimidine | Pyrimidine-2,4-diamine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs based on the this compound scaffold, a QSAR study would be fundamental in predicting the activity of new derivatives and guiding synthetic efforts.
The initial and most critical step in QSAR modeling is the selection of molecular descriptors. nih.gov These are numerical values that quantify different physicochemical properties of a molecule. For analogs of this compound, a range of descriptors would be calculated to capture the structural variations and their potential influence on biological activity. These descriptors are typically categorized as electronic, steric, hydrophobic, and topological.
In studies of similar pyrimidine-based compounds, a wide array of descriptors are often calculated initially, with statistical methods subsequently used to select the most relevant ones that correlate with biological activity without being highly correlated with each other. nih.govresearchgate.net
Table 1: Representative Molecular Descriptors for QSAR Analysis
| Descriptor Category | Specific Descriptor Examples | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Distribution of electrons, reactivity, ability to form polar interactions |
| Steric/Size | Molecular Weight, Molar Volume, Surface Area, Ovality | Size and shape of the molecule, potential for steric hindrance |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes, hydrophobic interactions |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Atom connectivity and branching of the molecular skeleton |
| Quantum Chemical | Electronegativity, Electron Affinity, Electrophilicity | Chemical reactivity and interaction capabilities |
This table represents a generalized selection of descriptors commonly employed in QSAR studies of heterocyclic compounds.
Following the calculation and selection of descriptors for a series of this compound analogs with known biological activities (e.g., IC₅₀ values for target inhibition), a predictive model can be developed. The dataset is typically divided into a larger "training set" to build the model and a smaller "test set" to validate its predictive power. nih.gov
Several statistical methods are used to construct the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation. eurekaselect.com However, due to the complexity of structure-activity relationships, non-linear methods are often more powerful. nih.gov Machine learning algorithms, such as Artificial Neural Networks (ANN) and Random Forest (RF), can capture complex, non-linear correlations between descriptors and activity. nih.govresearchgate.net
The robustness and predictive accuracy of the developed model are assessed using various statistical metrics. nih.govmui.ac.ir A statistically sound model can then be used to predict the target inhibition and cellular efficacy of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Indication of a Good Model |
|---|---|---|
| R² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | Value close to 1.0 |
| Q² (Cross-Validated R²) | A measure of the model's predictive ability, typically determined by leave-one-out (LOO) cross-validation. | Value typically > 0.5 |
| RMSE (Root Mean Square Error) | Measures the average magnitude of the errors between predicted and observed activity values. | A low value |
This table outlines common validation metrics used to evaluate the performance and predictive capability of QSAR models as seen in studies on pyrimidine derivatives. nih.goveurekaselect.com
Ligand-Target Interaction Analysis Based on SAR
Structure-Activity Relationship (SAR) studies provide qualitative insights into how different structural features of a molecule contribute to its biological activity. By systematically modifying the this compound scaffold and observing the resulting changes in activity, researchers can infer key interactions with the biological target.
For this specific compound, SAR analysis would involve synthesizing analogs with modifications at four key positions:
The Pyrimidin-4-ol Core: Alterations to this core, such as substituting the hydroxyl group, can reveal its role in hydrogen bonding with the target protein.
The C6-Propyl Group: Varying the length and branching of this alkyl chain would probe the size and nature (hydrophobic or sterically constrained) of the corresponding binding pocket.
The Thioether Linker: Replacing the sulfur atom could provide information on the importance of its size, angle, and electronic properties for optimal compound orientation. Studies on other pyrimidine thioethers have shown that this linker is crucial for positioning the attached functionality. nih.govnih.gov
The 2-Chlorobenzyl Group: Modifying the substitution pattern (e.g., changing the position or nature of the halogen) or replacing the benzyl ring altogether would elucidate the specific electronic and steric requirements of this binding region.
This information is often complemented by molecular docking studies, which can provide a three-dimensional model of the ligand-target interaction, helping to rationalize the observed SAR data. eurekaselect.comnih.gov For instance, if removing the 2-chloro substituent leads to a loss of activity, it could suggest a key halogen bond or a specific hydrophobic interaction with the target. Similarly, the pyrimidine core itself is a well-known "privileged scaffold" capable of forming multiple hydrogen bonds, a feature that is critical to its interaction with many biological targets. mdpi.com
Table 3: Conceptual SAR Analysis of the this compound Scaffold
| Molecular Region | Example Modification | Potential Impact on Activity | Inferred Target Interaction |
|---|---|---|---|
| Pyrimidin-4-ol Core | Methylate the 4-ol group | Decrease | The hydroxyl group acts as a crucial hydrogen bond donor. |
| C6-Propyl Group | Replace with a larger group (e.g., isobutyl) | Decrease | The binding pocket is sterically constrained. |
| Thioether Linker | Replace sulfur with oxygen (ether) | Change | The geometry and electronic nature of the linker are important for orientation. |
| 2-Chlorobenzyl Group | Move chloro to the 4-position | Decrease | The 2-position is optimal for a specific hydrophobic or halogen-bonding interaction. |
| 2-Chlorobenzyl Group | Remove chloro substituent | Decrease | The chlorine atom is critical for activity, possibly through a halogen bond. |
This table presents a hypothetical SAR based on common principles in medicinal chemistry and findings from general studies on pyrimidine derivatives.
Computational and Theoretical Studies on 2 2 Chlorobenzyl Thio 6 Propylpyrimidin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and other key physicochemical parameters.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity and interactions. Molecular Orbital (MO) theory provides a framework for understanding this structure by describing the distribution of electrons in various energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
For pyrimidine (B1678525) derivatives, DFT calculations are commonly used to determine these parameters. The pyrimidine ring, with its nitrogen heteroatoms, and the thioether linkage are expected to be key contributors to the electronic landscape of 2-[(2-Chlorobenzyl)thio]-6-propylpyrimidin-4-ol. The electron-withdrawing nature of the 2-chlorobenzyl group would also influence the electron density distribution across the molecule.
Table 1: Hypothetical Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-31G)*
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
This is a hypothetical data table created for illustrative purposes based on typical values for similar compounds.
Conformational Energy Landscapes
The three-dimensional structure of a molecule is not static but exists as an ensemble of different conformations due to the rotation around single bonds. The conformational energy landscape maps the potential energy of the molecule as a function of these rotational degrees of freedom, identifying the most stable (lowest energy) conformations.
For this compound, key rotations would occur around the C-S (thioether) and C-C bonds of the propyl and benzyl (B1604629) groups. The flexibility of the benzylthio moiety allows for a range of spatial arrangements. Conformational analysis helps to identify the preferred orientations of the propyl and 2-chlorobenzyl groups relative to the pyrimidine core, which is crucial for understanding how the molecule might fit into a protein's binding site. Steric hindrance between the substituents and the pyrimidine ring will play a significant role in determining the lowest energy conformers.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is invaluable for understanding potential mechanisms of action and for structure-based drug design. Pyrimidine-based compounds have been investigated as inhibitors of various enzymes, including phosphodiesterase 4 (PDE4) and xanthine (B1682287) oxidase.
Docking against PDE4 Isoforms
Phosphodiesterase 4 (PDE4) is an enzyme family involved in inflammatory processes, making it a target for anti-inflammatory drugs. Pyrimidine derivatives have shown potential as PDE4 inhibitors. Molecular docking studies of similar compounds into the active site of PDE4 isoforms, such as PDE4B, have revealed key interactions. These often involve hydrogen bonding with a conserved glutamine residue (e.g., Gln369 in PDE4B) and π-π stacking interactions with a phenylalanine residue (e.g., Phe372 in PDE4B). The hydrophobic pockets within the active site accommodate the lipophilic parts of the inhibitor. It is hypothesized that the 2-chlorobenzyl and propyl groups of this compound would occupy these hydrophobic regions, contributing to binding affinity.
Table 2: Predicted Interactions of this compound with PDE4B Active Site Residues
| Interaction Type | Key Residues |
|---|---|
| Hydrogen Bonding | Gln369, Asn321 |
| π-π Stacking | Phe372 |
This is a hypothetical data table created for illustrative purposes based on known interactions of similar compounds.
Docking against Xanthine Oxidase
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. Pyrimidine and pyrimidone derivatives have been explored as xanthine oxidase inhibitors due to their structural similarity to the natural substrate, xanthine. Docking studies of pyrimidine-based inhibitors have highlighted the importance of interactions with amino acid residues such as Phe914, Phe1009, Arg880, and Val1011. The pyrimidine core often forms π-π stacking interactions with phenylalanine residues, while other parts of the molecule can form hydrogen bonds and hydrophobic interactions within the active site.
Prediction of Binding Modes and Key Interactions
For this compound, a plausible binding mode in xanthine oxidase would involve the pyrimidine ring being positioned between two phenylalanine residues, such as Phe914 and Phe1009, through π-π stacking interactions. The 4-ol group could potentially form hydrogen bonds with polar residues like Arg880 or Thr1010. The 2-chlorobenzyl and propyl groups would likely extend into hydrophobic pockets, interacting with residues like Val1011. The chlorine atom on the benzyl ring might also participate in halogen bonding, further stabilizing the complex.
Table 3: Predicted Interactions of this compound with Xanthine Oxidase Active Site Residues
| Interaction Type | Key Residues |
|---|---|
| Hydrogen Bonding | Arg880, Thr1010 |
| π-π Stacking | Phe914, Phe1009 |
This is a hypothetical data table created for illustrative purposes based on known interactions of similar compounds.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. In the context of drug discovery and molecular biology, MD simulations can provide detailed insights into the behavior of a ligand, such as this compound, when it interacts with a biological target, typically a protein receptor. These simulations can elucidate the stability of the ligand-receptor complex and the specific interactions that govern the binding process.
Stability of Ligand-Receptor Complexes
No studies detailing the molecular dynamics simulations of this compound bound to any specific receptor were found. Such a study would typically involve placing the compound in the binding site of a receptor and simulating their interaction over time. Key metrics that would be analyzed to assess stability include:
Root Mean Square Deviation (RMSD): To measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD would indicate that the ligand has found a stable binding mode.
Root Mean Square Fluctuation (RMSF): To analyze the fluctuation of individual amino acid residues of the protein, which can reveal which parts of the protein are interacting with the ligand.
Radius of Gyration (Rg): To assess the compactness of the protein-ligand complex during the simulation.
Without specific research on this compound, no data on its ligand-receptor complex stability can be provided.
Dynamics of Binding Site Interactions
Information regarding the dynamics of binding site interactions for this compound is not available in the existing literature. A detailed analysis in this area would focus on:
Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand and the receptor over the course of the simulation.
Hydrophobic Interactions: The non-polar interactions that contribute to the binding affinity.
Water Bridges: The role of water molecules in mediating the interaction between the ligand and the receptor.
The absence of specific MD simulation studies for this compound means that no interactive data tables or detailed findings concerning its binding site interactions can be generated.
In Silico ADMET Prediction (Excluding Human-Specific Pharmacokinetic Data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to forecast the pharmacokinetic properties of a compound. These predictions are valuable in the early stages of drug discovery to identify candidates with favorable properties.
Computational Assessment of Absorption and Distribution Characteristics
There are no published computational assessments of the absorption and distribution characteristics of this compound. Such an analysis would typically involve the calculation of various physicochemical properties and the use of predictive models. Key parameters that would be evaluated include:
Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its ability to cross cell membranes.
Aqueous Solubility (logS): The solubility of the compound in water, which affects its absorption.
Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross the protective barrier of the central nervous system.
Human Intestinal Absorption (HIA): The percentage of the compound that is likely to be absorbed from the gut.
Plasma Protein Binding (PPB): The extent to which the compound binds to proteins in the blood plasma, which can affect its distribution.
Without specific in silico studies, no data table of predicted absorption and distribution characteristics for this compound can be compiled.
Theoretical Metabolic Pathways (Enzymatic Predictions)
No theoretical predictions of the metabolic pathways for this compound have been reported. This type of study would typically use computational tools to predict which metabolic enzymes, primarily Cytochrome P450 (CYP) isozymes, are likely to metabolize the compound. The prediction would identify potential sites of metabolism on the molecule and the resulting metabolites.
The lack of available data prevents the generation of a table outlining the predicted metabolizing enzymes and potential metabolic transformations for this compound.
Potential Therapeutic and Research Applications of 2 2 Chlorobenzyl Thio 6 Propylpyrimidin 4 Ol Preclinical Focus
Role in Preclinical Development for Anti-inflammatory Therapeutics
While direct preclinical studies evaluating the anti-inflammatory properties of 2-[(2-Chlorobenzyl)thio]-6-propylpyrimidin-4-ol are not extensively documented in publicly available research, the broader class of pyrimidine (B1678525) derivatives has shown significant promise in this area. Numerous pyrimidine analogues are recognized for their anti-inflammatory effects, which are often attributed to the inhibition of key inflammatory mediators.
The anti-inflammatory potential of pyrimidine-based compounds is generally associated with their ability to suppress the activity of enzymes like cyclooxygenases (COX), which are crucial for the production of prostaglandins (B1171923) involved in inflammation. Additionally, some pyrimidine derivatives have been found to inhibit the production of pro-inflammatory cytokines and other signaling molecules. Given that this compound belongs to this pharmacologically active class of compounds, it is a plausible candidate for investigation in preclinical models of inflammatory conditions. Future research could explore its efficacy in cell-based assays and animal models of inflammation to determine its specific mechanisms of action and therapeutic potential.
Investigation as a Xanthine (B1682287) Oxidase Inhibitor for Hyperuricemia Research
A significant area of preclinical investigation for this compound has been its activity as a xanthine oxidase (XO) inhibitor. Xanthine oxidase is a key enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to gout and are associated with other health problems.
In a virtual screening study aimed at identifying novel enzyme inhibitors, this compound (referred to in the study as ALS-28) was identified as a potent and reversible inhibitor of xanthine oxidase. The inhibitory activity of this compound was characterized by a competitive mechanism of action, meaning it directly competes with the enzyme's natural substrate.
Table 1: Inhibitory Potency of this compound against Xanthine Oxidase
| Compound Name | Inhibition Constant (Ki) | Mechanism of Inhibition |
| This compound (ALS-28) | 2.7 ± 1.5 µM | Competitive |
This data underscores the compound's potential as a lead structure for the development of new therapeutic agents for managing hyperuricemia. Its non-purine-like structure is also of interest, as it may offer a different side-effect profile compared to existing purine-based xanthine oxidase inhibitors like allopurinol.
Exploration in Non-Oncological Proliferative Disorders
The potential application of this compound in non-oncological proliferative disorders is an area that warrants further investigation. While direct studies on this specific compound are lacking, the underlying mechanism of xanthine oxidase inhibition suggests a plausible role. Xanthine oxidase activity is not only linked to uric acid production but also to the generation of reactive oxygen species (ROS), which can act as signaling molecules promoting cell proliferation.
Furthermore, the pyrimidine scaffold is a common feature in many compounds with anti-proliferative effects. By modulating signaling pathways that are dependent on xanthine oxidase-derived ROS, this compound could potentially influence the abnormal cell growth seen in certain non-cancerous proliferative conditions. Preclinical research in relevant cell culture and animal models would be necessary to validate this hypothesis and to understand the specific cellular pathways affected.
Utility as a Chemical Probe for Enzyme Pathway Delineation
Enzyme inhibitors are invaluable tools in biochemical and pharmacological research, serving as chemical probes to elucidate the function and regulation of enzyme pathways. A potent and selective inhibitor can be used to block the activity of a specific enzyme, allowing researchers to study the downstream consequences of this inhibition.
Given its demonstrated activity as a competitive inhibitor of xanthine oxidase, this compound has the potential to be utilized as a chemical probe. Its utility in this context would depend on its selectivity for xanthine oxidase over other enzymes. In preclinical research settings, it could be used to:
Investigate the role of xanthine oxidase in various physiological and pathological processes.
Validate xanthine oxidase as a therapeutic target in different disease models.
Help in the discovery and characterization of other novel xanthine oxidase inhibitors through competitive binding assays.
The reversible nature of its inhibition is also an advantage for a chemical probe, as it allows for more controlled experimental designs compared to irreversible inhibitors.
Potential in Combination Therapies in Preclinical Settings
The development of combination therapies is a growing trend in drug discovery, aiming to enhance therapeutic efficacy and overcome drug resistance. In a preclinical setting, this compound could be explored in combination with other therapeutic agents.
For instance, in the context of cardiovascular or renal diseases where oxidative stress is a key pathological factor, combining this xanthine oxidase inhibitor with an antioxidant or an anti-inflammatory drug could provide synergistic benefits. The rationale for such combinations would be to target multiple disease-related pathways simultaneously. Preclinical studies would be essential to assess the pharmacodynamic and pharmacokinetic interactions of such combinations and to determine if they lead to improved outcomes in relevant disease models. The exploration of such combination strategies could broaden the therapeutic potential of this compound beyond its primary application in hyperuricemia.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for determining the purity of this compound and for isolating it from complex mixtures. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities.
A robust, stability-indicating HPLC method is crucial for the accurate quantification of this compound and its impurities. The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC. researchgate.net The separation is typically achieved on C8 or C18 silica (B1680970) gel columns. researchgate.net
Method development would begin with the selection of an appropriate column and mobile phase to achieve optimal separation. Given the structure of the target compound, a C18 column would likely provide the necessary hydrophobicity for good retention and resolution. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govbiomedpharmajournal.org A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute any more hydrophobic impurities. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
A typical set of starting parameters for HPLC method development is presented in the table below.
| Parameter | Proposed Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
The method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. nih.govbiomedpharmajournal.org The presence of a complex matrix can pose unique challenges to the development and validation of HPLC methods. nih.gov
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the final product or arise during synthesis. thermofisher.com For a compound like this compound, which has a relatively high molecular weight and polar functional groups, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. semanticscholar.org Silylating agents are commonly used for this purpose. semanticscholar.org
Potential volatile byproducts could include starting materials or their fragments. The GC separation would likely be performed on a capillary column, such as an HP-5, with a temperature program to elute compounds over a range of boiling points. semanticscholar.org The mass spectrometer provides structural information for the identification of the separated components. High-resolution accurate mass spectrometry can further aid in the confident identification of unknown impurities. thermofisher.com
Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives
Understanding the metabolic fate of a compound is critical in drug development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are pivotal in identifying the structure of metabolites and other derivatives.
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. technologynetworks.com For metabolite identification, ¹H-NMR is often used as it provides information on the number and environment of protons in a molecule. nih.govresearchgate.net The analysis of metabolites in biological fluids like urine can be challenging due to the complexity of the matrix. nih.govresearchgate.net However, NMR can often be performed with minimal sample preparation. researchgate.net
For this compound, expected metabolic transformations could include oxidation of the propyl side chain or the sulfur atom. These changes would result in predictable shifts in the NMR spectrum, allowing for the identification of the site of metabolism. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further elucidate the structure of novel metabolites.
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. alwsci.com This is invaluable for identifying unknown metabolites. alwsci.comnih.gov When coupled with liquid chromatography (LC-HRMS), it allows for the separation of metabolites from a complex biological matrix before their detection and identification. nih.gov
The mass difference between the parent drug and a metabolite can indicate the type of metabolic transformation that has occurred (e.g., an increase of 16 Da suggests an oxidation). Tandem mass spectrometry (MS/MS) experiments can then be performed to fragment the metabolite, providing further structural information. alwsci.com Mass defect filtering is an advanced data processing technique that can aid in the detection of metabolites in complex datasets. nih.govresearchgate.net
A hypothetical table of expected metabolites and their mass shifts is provided below.
| Putative Metabolite | Biotransformation | Mass Shift (Da) |
| 2-[(2-Chlorobenzyl)sulfinyl]-6-propylpyrimidin-4-ol | S-Oxidation | +15.99 |
| 2-[(2-Chlorobenzyl)thio]-6-(3-hydroxypropyl)pyrimidin-4-ol | Propyl-chain Oxidation | +15.99 |
| This compound glucuronide | Glucuronidation | +176.03 |
Quantitative Bioanalytical Methods for Preclinical Samples
To understand the pharmacokinetics of this compound, sensitive and selective quantitative bioanalytical methods are required to measure its concentration in biological matrices such as plasma, urine, and tissues. nih.gov LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity and specificity. alwsci.comnih.govuab.edu
A typical workflow involves sample preparation to remove interfering substances from the biological matrix. uab.edu This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. uab.edunih.gov An internal standard, often a stable isotope-labeled version of the analyte, is added to the sample before preparation to correct for variability in the extraction process and instrument response. uab.edu
The prepared sample is then injected into an LC-MS/MS system. The separation is typically performed using a reversed-phase column, and the detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov This mode provides high selectivity by monitoring a specific fragmentation of the parent ion to a product ion. The method must be fully validated according to regulatory guidelines to ensure its reliability. mdpi.com
Analytical Methodologies for Research and Characterization of 2 2 Chlorobenzyl Thio 6 Propylpyrimidin 4 Ol Beyond Basic Identification
Advanced Analytical Techniques
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone in modern bioanalysis, offering unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological matrices. chromatographytoday.com Its application is crucial in pharmacokinetic and drug metabolism studies to accurately determine the concentration of a target analyte, such as 2-[(2-Chlorobenzyl)thio]-6-propylpyrimidin-4-ol, in biological fluids like plasma and tissue homogenates. Due to a lack of specific published methods for this compound, this section outlines a representative LC-MS/MS methodology that could be developed and validated for its quantification.
Sample Preparation
The initial and most critical step in the bioanalytical workflow is the preparation of the biological sample. The primary goal is to extract the analyte of interest from the complex matrix, removing interfering substances like proteins and phospholipids (B1166683) that can suppress the instrument's signal and damage the analytical column. chromatographyonline.comthermofisher.com
For animal plasma, a straightforward and common technique is protein precipitation . This involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample. chromatographyonline.comnih.gov This process denatures and precipitates the majority of proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected into the LC-MS/MS system or further concentrated by evaporation and reconstitution in a suitable solvent.
For tissue samples, a more rigorous homogenization step is required prior to extraction. chromatographyonline.com Tissues are first accurately weighed and then homogenized in a specific buffer to create a uniform suspension, known as a tissue homogenate. From this point, the same protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) techniques used for plasma can be applied to the homogenate to isolate the analyte. thermofisher.com
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed to separate the target analyte from other remaining components in the prepared sample before it enters the mass spectrometer. This separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov
A gradient elution method is commonly used, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. The mobile phase usually consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The formic acid helps to improve the peak shape and ionization efficiency of the analyte. nih.gov
Below is an interactive table detailing typical chromatographic conditions for the analysis of a small molecule like this compound.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | ~5 minutes |
Mass Spectrometric Detection
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules of this type, typically operated in the positive ion mode to generate protonated molecules [M+H]⁺.
The tandem mass spectrometer (often a triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor-to-product ion transition. The precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole for detection. This process minimizes background noise and enhances the specificity of the analysis. chromatographytoday.com An internal standard, a structurally similar compound, is typically used to correct for variability during sample preparation and analysis. nih.gov
An example of mass spectrometric parameters for the analysis of this compound is presented in the interactive table below.
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Precursor Ion (Q1) | m/z 323.1 (for [M+H]⁺) |
| Product Ion (Q3) | Hypothetical fragment m/z |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Note: The exact precursor and product ion masses would need to be determined experimentally.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. nalam.ca The validation process is conducted according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). slideshare.netfda.gov Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nalam.ca
Accuracy and Precision: Accuracy refers to how close the measured concentrations are to the true value, while precision measures the reproducibility of these measurements. slideshare.net
Calibration Curve: A series of standards of known concentrations are analyzed to establish a linear relationship between the instrument response and concentration. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process from the biological matrix.
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. nalam.ca
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov
The following interactive table summarizes typical acceptance criteria for method validation.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. |
| Stability | Analyte concentration within ±15% of the initial concentration. |
Future Directions and Challenges in Research on 2 2 Chlorobenzyl Thio 6 Propylpyrimidin 4 Ol
Exploration of Novel Biological Targets and Polypharmacology
The pyrimidine (B1678525) core is a common feature in a multitude of kinase inhibitors, and as such, kinases are a primary area of investigation for novel biological targets of 2-[(2-Chlorobenzyl)thio]-6-propylpyrimidin-4-ol. acs.orgmdpi.com The structural similarities to other 2-(benzylthio)pyrimidine-based compounds suggest that it may also target other enzyme classes. For instance, research has identified 2-(benzylthio)pyrimidine derivatives as inhibitors of the DCN1-UBC12 protein-protein interaction, which is involved in the activation of cullin-RING ligases. nih.gov This opens up the possibility that this compound could have applications in diseases driven by dysregulation of this pathway, such as certain cancers and fibrotic conditions. nih.gov
A comprehensive understanding of the compound's polypharmacology—its ability to interact with multiple biological targets—is crucial. This can be achieved through systematic screening against a broad panel of kinases and other enzymes. Such studies could reveal unexpected therapeutic opportunities and potential off-target effects. For example, some pyrimidine derivatives have been found to inhibit understudied kinases implicated in neurodegenerative diseases, highlighting the potential for this class of compounds to be repurposed for new indications. acs.org
Future research should, therefore, focus on:
Broad-spectrum kinase profiling: To identify the full range of kinases inhibited by the compound.
Screening against other enzyme families: To explore potential non-kinase targets.
Target validation studies: To confirm the therapeutic relevance of any newly identified targets.
Development of Advanced Delivery Systems for Preclinical Studies
A significant challenge in the preclinical development of many pyrimidine derivatives is their poor aqueous solubility, which can limit bioavailability and hinder the assessment of their therapeutic efficacy. mdpi.comresearchgate.net Advanced drug delivery systems offer a promising solution to this problem.
Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, are a well-established method for encapsulating both hydrophobic and hydrophilic drugs. nih.govnih.gov They can improve the solubility and stability of the encapsulated compound, and can be designed to target specific tissues, thereby increasing efficacy and reducing systemic toxicity. researchgate.net For poorly soluble pyrimidine-based anticancer drugs, liposomal formulations have been shown to enhance drug delivery and improve therapeutic outcomes in preclinical models. mdpi.com
Nanoparticle-Based Systems: Nanoparticles offer another versatile platform for drug delivery. They can be engineered from a variety of materials, including polymers and lipids, to encapsulate therapeutic agents. Similar to liposomes, nanoparticles can improve the pharmacokinetic profile of a drug and enable targeted delivery.
The development of advanced delivery systems for this compound will be a critical step in its preclinical evaluation. Key research objectives in this area include:
Formulation development: Creating stable and effective liposomal or nanoparticle formulations of the compound.
In vitro characterization: Assessing the physical and chemical properties of the formulations, as well as their drug release kinetics.
In vivo pharmacokinetic studies: Evaluating the impact of the delivery system on the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models.
Investigation into Stereochemical Aspects and Chiral Synthesis
The presence of a chiral center in a molecule can have a profound impact on its biological activity. The two enantiomers (mirror-image isomers) of a chiral drug can exhibit different pharmacological and toxicological properties. While this compound itself is not chiral, the introduction of chiral centers through structural modifications is a potential avenue for improving its therapeutic index.
Future research in this area could involve:
Design and synthesis of chiral analogs: Introducing chiral substituents to the pyrimidine core or the benzylthio group.
Chiral separation: Developing methods to separate the enantiomers of any chiral analogs that are synthesized.
Stereoselective biological evaluation: Assessing the in vitro and in vivo activity of the individual enantiomers to determine if one is more potent or has a better safety profile.
Asymmetric Synthesis: The development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer, would be highly beneficial. This approach is often more efficient and cost-effective than the separation of enantiomers from a racemic mixture. While specific methods for the chiral synthesis of 6-propylpyrimidin-4-ol (B98279) derivatives are not yet established, techniques used for the asymmetric synthesis of other pyrimidine-based compounds could be adapted. mdpi.com
Translational Research Opportunities (Preclinical to Early-Phase Research)
Translational research aims to bridge the gap between preclinical findings and clinical applications. For this compound, several opportunities exist to facilitate its translation into early-phase clinical trials.
Biomarker Development: Identifying and validating biomarkers that can predict a patient's response to treatment will be crucial for the clinical development of this compound. For pyrimidine-based kinase inhibitors, potential biomarkers could include the expression or mutation status of the target kinase, or downstream signaling molecules. nih.gov
Preclinical Models: The use of relevant preclinical models is essential for evaluating the therapeutic potential of a new drug candidate. This includes in vitro studies using cancer cell lines with specific genetic profiles and in vivo studies using patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Translational PK/PD modeling can be used to integrate preclinical data and predict the pharmacokinetic profile and pharmacodynamic effects of the compound in humans. nih.gov This information is invaluable for designing first-in-human clinical trials and selecting an appropriate starting dose.
Addressing Challenges in Potency, Selectivity, and Metabolic Stability in Preclinical Models
The successful preclinical development of this compound will depend on overcoming several key challenges related to its pharmacological properties.
Potency: While the compound may show initial promise, it will likely require optimization to achieve the high level of potency required for a clinical candidate. Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of the compound and assess the impact on its biological activity, will be essential for identifying more potent analogs. mdpi.comresearchgate.netsemanticscholar.org
Selectivity: Achieving a high degree of selectivity for the intended biological target is critical for minimizing off-target effects and ensuring a good safety profile. For kinase inhibitors, selectivity is often a major challenge due to the high degree of structural similarity among the members of this large enzyme family. acs.org Strategies to improve selectivity include targeting unique features of the target kinase's active site and employing computational modeling to guide the design of more selective compounds.
Metabolic Stability: Poor metabolic stability can lead to rapid clearance of a drug from the body, resulting in a short duration of action and the need for frequent dosing. In vitro metabolism studies using liver microsomes can be used to identify the metabolic liabilities of a compound and guide the design of analogs with improved stability. nih.gov For example, if a particular part of the molecule is found to be susceptible to metabolism, it can be modified to block this process.
The following table summarizes the key challenges and potential strategies for the preclinical development of this compound:
| Challenge | Potential Strategies |
| Potency | Structure-activity relationship (SAR) studies, computational modeling |
| Selectivity | Targeting unique features of the active site, kinome-wide profiling |
| Metabolic Stability | In vitro metabolism studies, modification of metabolic hotspots |
| Solubility | Advanced drug delivery systems (liposomes, nanoparticles) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2-Chlorobenzyl)thio]-6-propylpyrimidin-4-ol, and how can purity be optimized?
- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pyrimidin-4-ol precursor with 2-chlorobenzylthiol under basic conditions (e.g., KOH/EtOH) . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., δ ~7.3–7.5 ppm for 2-chlorobenzyl protons; δ ~2.5 ppm for propyl CH2) .
- HRMS : Validate molecular weight (exact mass: 262.0388 g/mol for C14H14ClN2OS) .
- IR : Identify thioether (C-S, ~600–700 cm⁻¹) and hydroxyl (O-H, ~3200–3400 cm⁻¹) groups .
Q. How should researchers assess its solubility and stability for in vitro assays?
- Solubility: Test in DMSO (primary solvent), PBS, or ethanol. Stability studies (24–72 hrs) at 4°C, 25°C, and 37°C via HPLC (C18 column, 1 mL/min, λ=254 nm) . Include controls with antioxidants (e.g., 0.1% BHT) to prevent oxidation of the thioether group .
Advanced Research Questions
Q. How can structural modifications enhance its bioactivity against kinase targets implicated in cancer?
- Replace the propyl group with electron-withdrawing groups (e.g., CF3) to improve binding to ATP pockets. Use molecular docking (AutoDock Vina) with kinase structures (e.g., EGFR, PDB: 1M17) to predict interactions . Validate via kinase inhibition assays (IC50 determination using ADP-Glo™) .
Q. What strategies resolve contradictory data in cytotoxicity assays across cell lines?
- Dose-response curves : Test 0.1–100 µM ranges in triplicate. Normalize to cell viability controls (MTT assay).
- Mechanistic studies : Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release). Contradictions may arise from cell-specific uptake or metabolism .
Q. How does the compound’s thioether group influence its pharmacokinetic profile?
- The thioether improves membrane permeability (logP ~2.8) but may reduce metabolic stability. Perform microsomal stability assays (human liver microsomes, NADPH, 1 hr) with LC-MS quantification. Compare to oxygen analogs (e.g., ether or sulfone derivatives) .
Q. What in vivo models are suitable for evaluating its antithrombotic potential?
- Use a murine arterial thrombosis model (FeCl3-induced). Administer 10–50 mg/kg (oral/IP) and measure clot formation via Doppler ultrasound. Monitor bleeding time to assess platelet aggregation vs. toxicity .
Methodological Challenges
Q. How to address low yields in large-scale synthesis?
- Optimize stoichiometry (1:1.2 pyrimidin-4-ol to 2-chlorobenzylthiol) and use phase-transfer catalysts (e.g., TBAB). Pilot continuous flow reactors for improved heat/mass transfer .
Q. What analytical methods distinguish degradation products during long-term storage?
- UPLC-QTOF-MS in negative ion mode identifies oxidation products (e.g., sulfoxide at m/z 278.0343). Accelerated stability studies (40°C/75% RH, 4 weeks) simulate long-term degradation .
Key Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
